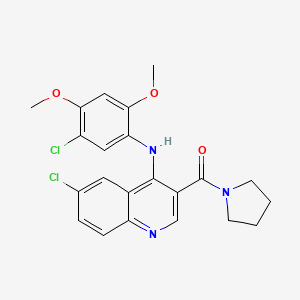![molecular formula C24H18ClN5O2 B2488686 N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326869-11-7](/img/structure/B2488686.png)
N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C24H18ClN5O2 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polychlorinated Naphthalenes and Environmental Exposure
- Study Summary : Polychlorinated naphthalenes (PCNs) are environmental pollutants displaying toxic properties similar to those of other well-known contaminants like PCDDs and PCBs. Human exposure to PCNs, particularly through dietary intake, needs further investigation, especially concerning aquatic species where most PCN level data are found (Domingo, 2004).
Acetamide and Biological Effects
- Study Summary : The toxicological profile of acetamide and its derivatives has been extensively reviewed, highlighting significant commercial importance and varied biological consequences of exposure. The review points out that further updates and understanding of their biological effects are necessary (Kennedy, 2001).
Phenothiazine Derivatives and Biological Activities
- Study Summary : Phenothiazine derivatives exhibit a broad range of promising biological activities, including antibacterial, anticancer, and anti-inflammatory effects, among others. The review emphasizes the potential of phenothiazine as a pharmacophoric moiety and its capacity to produce compounds with desirable biological activities (Pluta et al., 2011).
Quinoxaline Compounds and Biomedical Applications
- Study Summary : Quinoxaline and its derivatives hold potential in various biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. The review emphasizes the versatility of modifying quinoxaline structures to achieve a wide range of biomedical applications (Pereira et al., 2015).
Occurrence and Toxicity of Environmental Pollutants
- Study Summary : The review focuses on polychlorinated naphthalenes (PCNs) as persistent organic pollutants due to their toxicity, persistence, and potential for environmental damage. It highlights the need for continuous monitoring of these pollutants in the environment (Agunbiade et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c25-18-10-8-16(9-11-18)13-26-23(31)14-29-24(32)22-12-21(28-30(22)15-27-29)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,15,21-22,28H,12-14H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZRFKIEMYTDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(N=C2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2488604.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
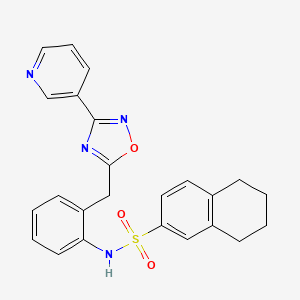
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)
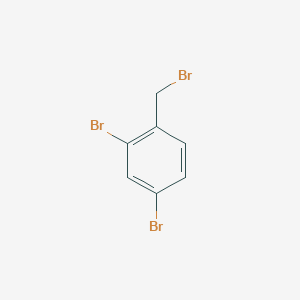
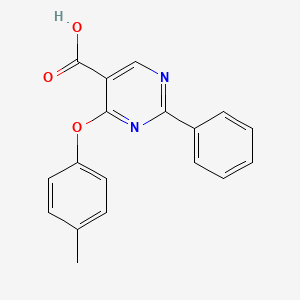

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)
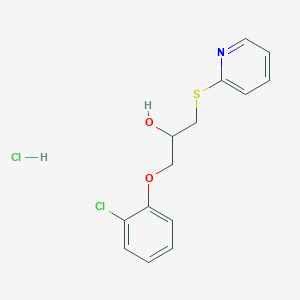
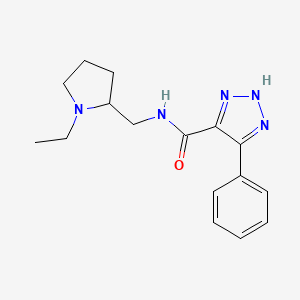

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)
